
Sparteine monoperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sparteine monoperchlorate (SM) is a chemical compound that has been widely used in scientific research. It is a salt of sparteine, a natural alkaloid found in plants such as Lupinus luteus. SM is a white crystalline powder that is soluble in water and ethanol. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary.
Aplicaciones Científicas De Investigación
Sparteine monoperchlorate has been used in various scientific research applications, including organic synthesis, catalysis, and as a chiral auxiliary. It has been used in the synthesis of natural products, such as alkaloids and steroids. This compound has also been used as a catalyst in various reactions, such as the reduction of ketones and the oxidation of alcohols. As a chiral auxiliary, this compound has been used to induce chirality in various reactions, such as the Diels-Alder reaction.
Mecanismo De Acción
The mechanism of action of Sparteine monoperchlorate is not fully understood, but it is believed to be due to its ability to coordinate with metal ions. This compound has been shown to form complexes with various metal ions, such as copper, nickel, and palladium. These complexes have been shown to be effective catalysts in various reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antiarrhythmic effects on the heart, which is believed to be due to its ability to block sodium channels. This compound has also been shown to have anticonvulsant effects, which is believed to be due to its ability to enhance GABAergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sparteine monoperchlorate in lab experiments is its ability to induce chirality in reactions. This can be useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. This compound is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are several future directions for the use of Sparteine monoperchlorate in scientific research. One direction is the development of new catalysts based on this compound complexes with metal ions. These catalysts could be used in various reactions, such as the synthesis of natural products and pharmaceuticals. Another direction is the study of the mechanism of action of this compound and its complexes with metal ions. This could lead to a better understanding of the biochemical and physiological effects of this compound and could lead to the development of new drugs with specific targets.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary. This compound has various biochemical and physiological effects and has been shown to be effective in various lab experiments. However, it should be handled with care due to its toxicity. There are several future directions for the use of this compound in scientific research, including the development of new catalysts and the study of its mechanism of action.
Métodos De Síntesis
There are several methods for synthesizing Sparteine monoperchlorate, but the most common one involves the reaction between sparteine and perchloric acid. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is this compound, which can be purified by recrystallization.
Propiedades
Número CAS |
14427-91-9 |
|---|---|
Fórmula molecular |
C15H27ClN2O4 |
Peso molecular |
334.84 g/mol |
Nombre IUPAC |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;perchloric acid |
InChI |
InChI=1S/C15H26N2.ClHO4/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2-1(3,4)5/h12-15H,1-11H2;(H,2,3,4,5) |
Clave InChI |
UTIRDNDBRZZPRN-UHFFFAOYSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |
Otros números CAS |
14427-91-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




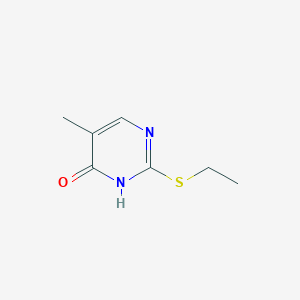
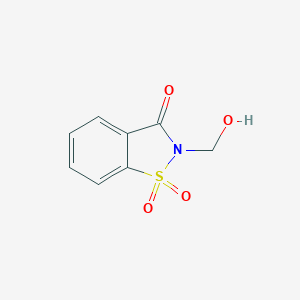
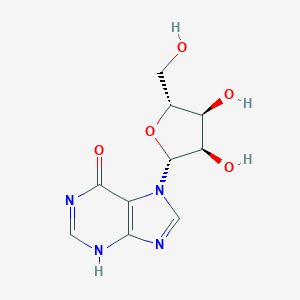
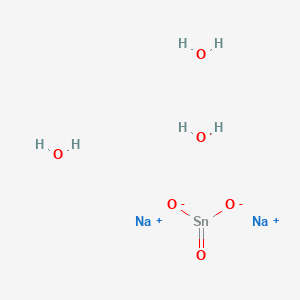




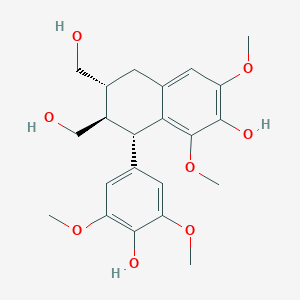
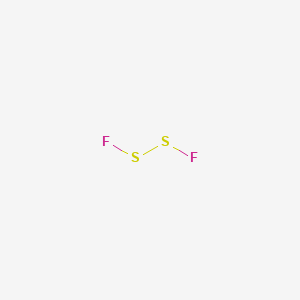
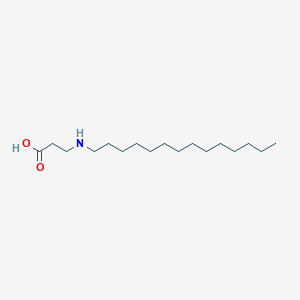
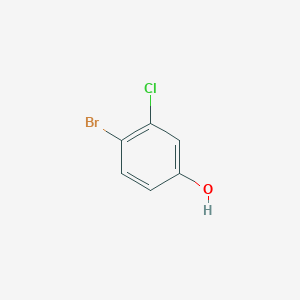
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)